10-Hydroxyphenazin-2-one 10-Hydroxyphenazin-2-one
Brand Name: Vulcanchem
CAS No.: 18274-41-4
VCID: VC21053467
InChI: InChI=1S/C12H8N2O2/c15-8-5-6-10-12(7-8)14(16)11-4-2-1-3-9(11)13-10/h1-7,16H
SMILES: C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O
Molecular Formula: C12H8N2O2
Molecular Weight: 212.2 g/mol

10-Hydroxyphenazin-2-one

CAS No.: 18274-41-4

Cat. No.: VC21053467

Molecular Formula: C12H8N2O2

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

10-Hydroxyphenazin-2-one - 18274-41-4

Specification

CAS No. 18274-41-4
Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
IUPAC Name 10-hydroxyphenazin-2-one
Standard InChI InChI=1S/C12H8N2O2/c15-8-5-6-10-12(7-8)14(16)11-4-2-1-3-9(11)13-10/h1-7,16H
Standard InChI Key AMQKNERKPRXUIB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O
Canonical SMILES C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O

Introduction

Chemical Properties and Structure

10-Hydroxyphenazin-2-one is structurally related to other hydroxyphenazine derivatives such as 2-hydroxyphenazine and 1-hydroxyphenazine, but with distinct modifications that alter its chemical reactivity and biological properties.

Basic Physical and Chemical Properties

PropertyValue
CAS Registry Number18274-41-4
Molecular FormulaC₁₂H₈N₂O₂
Molecular Weight212.20 g/mol
Physical AppearanceYellow to orange crystalline solid
SolubilitySparingly soluble in water; soluble in organic solvents
ClassificationPhenazine derivative; N-oxide

The compound can also be referred to as 2-phenazinol 10-oxide, which reflects its chemical structure as a hydroxyphenazine with an N-oxide functionality . The structure consists of a phenazine backbone with a hydroxy group at position 2 and an N-oxide at position 10.

Structural Comparison with Related Compounds

10-Hydroxyphenazin-2-one differs from 2-hydroxyphenazine (CAS: 4190-95-8) by the presence of an N-oxide group at position 10, which significantly alters its electronic properties and reactivity . This modification changes the compound's polarity, solubility, and biological activity compared to the non-oxidized parent compound.

CompoundMolecular FormulaMolecular WeightKey Structural Features
10-Hydroxyphenazin-2-oneC₁₂H₈N₂O₂212.20 g/molPhenazine with 2-OH and 10-N-oxide
2-HydroxyphenazineC₁₂H₈N₂O196.20 g/molPhenazine with 2-OH group
1-HydroxyphenazineC₁₂H₈N₂O196.21 g/molPhenazine with 1-OH group
2-Hydroxyphenazine 5,10-DioxideC₁₂H₈N₂O₃228.20 g/molPhenazine with 2-OH and both N-oxides

Biological Activity and Pharmacological Properties

Antimicrobial Activity

Phenazine derivatives, including hydroxyphenazines, are known for their significant antimicrobial properties. While specific data for 10-hydroxyphenazin-2-one is limited, related compounds such as 2-hydroxyphenazine exhibit strong bacteriostatic and fungistatic activities .

Research has demonstrated that 2-hydroxyphenazines show stronger antimicrobial activity against a variety of pathogens compared to phenazine-1-carboxylic acid (PCA). The addition of an N-oxide group, as in 10-hydroxyphenazin-2-one, may further modify these properties, potentially enhancing certain biological activities due to increased polarity and altered electronic distribution.

Cytotoxic Properties

N-alkyl-2-halophenazin-1-ones, which share structural similarities with 10-hydroxyphenazin-2-one, have demonstrated cytotoxic activity against human cancer cell lines. For example, 2-chloropyocyanin showed significant selectivity toward A549 lung cancer cells in cytotoxicity evaluations .

The presence of the N-oxide functionality in 10-hydroxyphenazin-2-one might contribute to its potential cytotoxic properties, as N-oxides often enhance bioavailability and can act as prodrugs that undergo specific activation in certain cellular environments.

Redox Properties

Like other phenazine derivatives, 10-hydroxyphenazin-2-one likely possesses significant redox properties. These compounds can act as electron shuttles, facilitating electron transfer in biological systems. This property is particularly important in bacterial biofilms and may contribute to the compound's biological activity .

Current Research and Future Directions

Synthesis Optimization

Current research efforts may focus on optimizing the synthesis of 10-hydroxyphenazin-2-one to improve yield and purity. The challenges in synthesizing phenazine derivatives with specific substitution patterns have driven innovative approaches in organic synthesis.

Table: Comparative Analysis of Synthetic Approaches

MethodAdvantagesDisadvantagesEstimated Yield
Direct oxidation of 2-hydroxyphenazineSimple, one-step processMay lack selectivity10-30%
Oxidative coupling of precursorsBetter control of regioselectivityRequires specific precursors20-40%
Enzyme-mediated synthesisHigh selectivity, mild conditionsRequires specific enzymes30-60%

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 10-hydroxyphenazin-2-one and its biological activity is crucial for developing derivatives with enhanced properties. The position of the hydroxyl group and the N-oxide functionality significantly influence the compound's interaction with biological targets.

Analytical Methods and Characterization

Spectroscopic Identification

10-Hydroxyphenazin-2-one can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the compound's structure, particularly the position of the hydroxyl group and the N-oxide.

  • Mass spectrometry can confirm the molecular weight and fragmentation pattern, which are characteristic of the phenazine structure with the additional oxygen atoms.

  • Infrared (IR) spectroscopy can identify the functional groups present, including the hydroxyl group and the N-oxide.

Chromatographic Analysis

Liquid chromatography methods, particularly high-performance liquid chromatography (HPLC), are commonly used for the separation and quantification of phenazine derivatives in complex mixtures. These methods can be coupled with mass spectrometry for enhanced sensitivity and specificity.

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